molecular formula C24H18N2 B13931705 N,9-Diphenyl-9H-carbazol-1-amine

N,9-Diphenyl-9H-carbazol-1-amine

Cat. No.: B13931705
M. Wt: 334.4 g/mol
InChI Key: OWLBITBEPJMCLL-UHFFFAOYSA-N
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Description

N,9-Diphenyl-9H-carbazol-1-amine is a nitrogen-containing aromatic heterocyclic compound with the molecular formula C24H18N2. It is a derivative of carbazole, a compound known for its excellent optoelectronic properties, high charge carrier mobility, and morphological stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,9-Diphenyl-9H-carbazol-1-amine typically involves the functionalization of carbazole at the nitrogen and 9-positions. One common method is the Buchwald-Hartwig amination, which involves the coupling of carbazole with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a temperature range of 80-120°C and the use of solvents such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,9-Diphenyl-9H-carbazol-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N,9-Diphenyl-9H-carbazol-1-amine involves its interaction with various molecular targets and pathways. In optoelectronic applications, the compound’s high charge carrier mobility and stability are crucial. It interacts with the electronic states of the materials it is incorporated into, facilitating efficient charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,9-Diphenyl-9H-carbazol-1-amine stands out due to its specific functionalization at the nitrogen and 9-positions, which enhances its stability and charge transport properties. This makes it particularly suitable for high-performance optoelectronic applications .

Properties

Molecular Formula

C24H18N2

Molecular Weight

334.4 g/mol

IUPAC Name

N,9-diphenylcarbazol-1-amine

InChI

InChI=1S/C24H18N2/c1-3-10-18(11-4-1)25-22-16-9-15-21-20-14-7-8-17-23(20)26(24(21)22)19-12-5-2-6-13-19/h1-17,25H

InChI Key

OWLBITBEPJMCLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2N(C4=CC=CC=C34)C5=CC=CC=C5

Origin of Product

United States

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